5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
Overview
Description
5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is renowned for its indispensability in biomedicine and pharmaceutical research . It plays a crucial role as a pivotal intermediate during the synthesis of antiviral drugs and nucleoside analogues . It is also an intermediate in the synthesis of Pyrazofurin, an anticancer agent known to exhibit tumor cell growth inhibitory activity .
Synthesis Analysis
The synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose involves several key steps. One of these includes the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside by reductive displacement employing hydride reagents .Molecular Structure Analysis
The molecular formula of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is C27H28O5 . It has an average mass of 432.508 Da and a monoisotopic mass of 432.193665 Da .Chemical Reactions Analysis
As an intermediate, 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is involved in various chemical reactions, particularly in the synthesis of antiviral drugs and nucleoside analogues . It is also used in the synthesis of Pyrazofurin, an anticancer agent .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose include a density of 1.2±0.1 g/cm3, boiling point of 565.3±50.0 °C at 760 mmHg, and a flash point of 295.7±30.1 °C . It has 5 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .Scientific Research Applications
Biomedicine and Pharmaceutical Research
- Field : Biomedicine and Pharmaceutical Research .
- Application : “5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose” is indispensable in biomedicine and pharmaceutical research. It plays a crucial role as a pivotal intermediate during the synthesis of antiviral drugs and nucleoside analogues .
- Results : The outcomes of using this compound as an intermediate would be the successful synthesis of the desired antiviral drugs and nucleoside analogues .
Synthesis of Anticancer Agents
- Field : Cancer Research .
- Application : “2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose” is an intermediate in the synthesis of Pyrazofurin, an anticancer agent .
- Results : The result of using this compound as an intermediate is the successful synthesis of Pyrazofurin, which is known to exhibit tumor cell growth inhibitory activity .
Synthesis of Trityl Radicals
- Field : Chemistry .
- Application : “5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose” can be used in the synthesis of trityl radicals .
- Results : The result of using this compound in the synthesis would be the successful production of trityl radicals .
Metal Complex Formation
- Field : Inorganic Chemistry .
- Application : “2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose” is a metal complex that can be used as an antitumor agent .
- Results : The result of using this compound as a metal complex is the successful synthesis of an antitumor agent .
Synthesis of Tris (Tetrathiaaryl)Methyl Radicals
- Field : Chemistry .
- Application : “5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose” can be used in the synthesis of tris (tetrathiaaryl)methyl radicals .
- Results : The result of using this compound in the synthesis would be the successful production of tris (tetrathiaaryl)methyl radicals .
Antitumor Agent
Safety And Hazards
Future Directions
The future directions of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose are likely to continue in the field of biomedicine and pharmaceutical research, given its crucial role as an intermediate in the synthesis of antiviral drugs and nucleoside analogues . Its significance lies in serving as a foundational building block for the creation of nucleotide prodrugs .
properties
IUPAC Name |
(3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24-,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCVVYSZYAHOMW-AWYPOSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441279 | |
Record name | 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | |
CAS RN |
55726-19-7 | |
Record name | 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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